N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt
Overview
Description
N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt is an organic compound known for its role as a nucleophilic biotinylation reagent. This compound is used to attach cell surface glycosides to ELISA-type surfaces via a hydrophilic spacer/linker . It is also referred to as N-{2-[2-(2-(2-Aminoethoxy)ethoxy)ethoxy]ethyl}biotinamide trifluoroacetate salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt involves the reaction of biotin with 3,6,9-trioxaundecane-1,11-diamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve the use of trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The compound is often sold as a solution with a concentration of 25 mg/mL in DMSO .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form biotinylated products .
Common Reagents and Conditions
Common reagents used in these reactions include electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile under mild conditions .
Major Products Formed
The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays and applications .
Scientific Research Applications
N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through nucleophilic substitution reactions, where the amino groups of the diamine react with electrophiles to form stable biotinylated products. These products can then interact with avidin or streptavidin, facilitating their detection and analysis in various assays .
Comparison with Similar Compounds
Similar Compounds
N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine: The parent compound without the trifluoroacetate salt.
N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine hydrochloride: A similar compound with a hydrochloride salt instead of trifluoroacetate.
Uniqueness
N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt is unique due to its specific use as a biotinylation reagent with a hydrophilic spacer/linker, making it particularly useful in aqueous environments and biochemical assays .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O5S.C2HF3O2/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17;3-2(4,5)1(6)7/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24);(H,6,7)/t14-,15-,17-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUGAEPSVSWENG-HAGMFFOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35F3N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746672 | |
Record name | Trifluoroacetic acid--N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945462-84-0 | |
Record name | Trifluoroacetic acid--N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine trifluoroacetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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